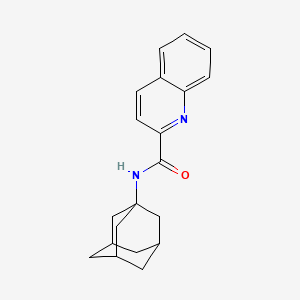

N-1-adamantyl-2-quinolinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-19(18-6-5-16-3-1-2-4-17(16)21-18)22-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSHTOGGDUKFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-1-Adamantyl-2-quinolinecarboxamide and Related Analogues

The construction of this compound is a multi-step process that involves the independent preparation of the key building blocks—a quinoline-2-carboxylic acid core and a 1-adamantanamine moiety—followed by their chemical ligation.

Synthesis of the Quinoline (B57606) Core System

The quinoline scaffold can be assembled through various classic named reactions, which allow for the preparation of a wide array of substituted derivatives. iipseries.org The choice of method often depends on the desired substitution pattern on the final quinoline ring. For the synthesis of this compound, the crucial intermediate is quinoline-2-carboxylic acid or a derivative thereof.

Several established methods for quinoline synthesis include:

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active α-methylene group (a ketone or aldehyde) in the presence of a base or acid catalyst. iipseries.orgpharmaguideline.com It is a versatile method for generating 2-substituted quinolines. pharmaguideline.com

Combes Synthesis : This reaction condenses a primary arylamine with a β-diketone under acidic conditions. wikipedia.orgdrugfuture.comyoutube.com The initial step forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a substituted quinoline. wikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.orgiipseries.org

Doebner-von Miller Reaction : This synthesis involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, typically catalyzed by a Lewis or Brønsted acid. wikipedia.orgsynarchive.comslideshare.net

Pfitzinger Reaction : This reaction synthesizes quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.orgresearchgate.net While it is a powerful tool for accessing the 4-carboxy scaffold, it is not a direct route to the 2-carboxy isomer required for the title compound. wikipedia.org

The following table summarizes key features of these synthetic routes.

| Synthesis Method | Reactants | Catalyst/Conditions | Typical Product |

| Friedländer Synthesis | o-Aminobenzaldehyde/ketone + Compound with α-methylene group | Base (e.g., NaOH) or Acid | 2-Substituted quinolines pharmaguideline.com |

| Combes Synthesis | Primary arylamine + β-Diketone | Acid (e.g., H₂SO₄) wikipedia.orgdrugfuture.com | 2,4-Disubstituted quinolines wikipedia.orgiipseries.org |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl | Lewis or Brønsted Acid (e.g., HCl, TsOH) wikipedia.orgsynarchive.com | Substituted quinolines wikipedia.org |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Base (e.g., KOH) wikipedia.org | Quinoline-4-carboxylic acids wikipedia.orgresearchgate.net |

Incorporation of the Adamantane (B196018) Moiety

The adamantane portion of the molecule is introduced via 1-adamantanamine (amantadine). The synthesis of this amine is well-established and can be achieved through several pathways. A common industrial method involves the reaction of 1-bromoadamantane (B121549) with formamide (B127407) to produce N-(1-adamantyl)formamide, which is subsequently hydrolyzed with hydrochloric acid to yield 1-adamantanamine hydrochloride. nih.gov An alternative one-pot procedure uses 1-bromoadamantane and urea (B33335) in diphenyl ether. nih.gov The adamantyl group is valued in medicinal chemistry for its unique three-dimensional structure and lipophilicity, which can favorably influence a molecule's interaction with biological targets and improve its pharmacokinetic profile by enhancing metabolic stability. nih.govresearchgate.netnih.gov

Formation of the Carboxamide Linkage

The final step in the synthesis of this compound is the formation of a stable amide bond between the quinoline-2-carboxylic acid core and 1-adamantanamine. nih.gov This transformation is a standard amidation reaction. To facilitate the coupling, the carboxylic acid is typically activated. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, by treating it with a reagent like thionyl chloride. ajchem-a.com The resulting quinoline-2-carbonyl chloride is then reacted with 1-adamantanamine.

Alternatively, modern peptide coupling reagents can be employed to directly form the amide bond under milder conditions. These reagents, such as a combination of 2,2'-dithiopyridine and triphenylphosphine, can be used to generate activated thioester derivatives of the carboxylic acid, which then readily react with the amine. google.com

Derivatization Strategies for Structural Diversification

To explore the structure-activity relationships and optimize biological properties, both the quinoline and adamantane moieties of this compound can be systematically modified. researchgate.netwikipedia.orgnih.govacs.org

Functionalization of the Quinoline Ring System

The quinoline ring offers multiple positions for functionalization, allowing for the generation of a diverse library of analogues. researchgate.net Strategies for derivatization can be broadly categorized into two approaches:

"Bottom-Up" Synthesis : This involves using substituted starting materials in the primary quinoline synthesis. For instance, employing a substituted aniline in a Combes or Doebner-von Miller reaction will result in a quinoline ring bearing substituents on the benzenoid portion of the heterocycle. wikipedia.orgiipseries.org Similarly, using a substituted β-diketone or α,β-unsaturated carbonyl compound can introduce functionality onto the pyridinoid ring. iipseries.org

Post-Synthetic Modification : This involves the direct functionalization of the pre-formed quinoline ring. The quinoline nucleus is generally resistant to oxidation but can undergo electrophilic substitution reactions, which typically occur at the C5 and C8 positions. pharmaguideline.com More recent advances in C-H bond functionalization have provided powerful tools for the precise and selective introduction of various functional groups, significantly expanding the accessible chemical space. rsc.org Furthermore, if the quinoline core contains reactive handles like a hydroxyl group (e.g., 8-hydroxyquinoline), further derivatization is possible, such as through Williamson ether synthesis. researchgate.net

The following table provides examples of derivatization reactions on the quinoline core.

| Reaction Type | Reagents & Conditions | Position(s) Functionalized | Resulting Functionality |

| Nitration | HNO₃/H₂SO₄ | C5 and C8 | Nitro group (-NO₂) |

| Sulfonation | SO₃/H₂SO₄ (oleum) | C5 and C8 | Sulfonic acid group (-SO₃H) |

| Halogenation | Cl₂, Br₂ | Varies with conditions | Chloro, Bromo groups (-Cl, -Br) |

| C-H Arylation | Arylboronic acid, Pd catalyst | C2, C3, C4, etc. (directed) | Aryl group |

| Williamson Ether Synthesis | Alkyl halide, Base (on hydroxyquinoline) researchgate.net | Position of -OH | Ether linkage (-OR) |

Structural Modifications on the Adamantyl Group

The adamantane cage itself can be modified to introduce additional functionality, providing another avenue for structural diversification. The rigid, three-dimensional nature of the adamantyl group allows for the precise spatial positioning of substituents. researchgate.net Instead of using 1-adamantanamine, analogues with substituents on the adamantane framework can be synthesized and coupled to the quinoline-2-carboxylic acid core. mdpi.com For example, derivatives such as 3-aminoadamantan-1-ol (B132026) or 1-(adamantylmethyl)amine can be used to introduce hydroxyl groups or to vary the linker length between the two core scaffolds, respectively. mdpi.comnih.gov These modifications can influence properties such as solubility and hydrogen bonding capacity, potentially leading to improved biological activity. nih.govnih.gov

The table below lists some adamantane derivatives that can be used to diversify the structure.

| Adamantane Precursor | Structure | Potential Modification |

| 1-Adamantanamine | C₁₀H₁₅NH₂ | Parent structure |

| 3-Amino-1-adamantanol | C₁₀H₁₆(OH)NH₂ | Introduces a hydroxyl group for potential H-bonding mdpi.com |

| 1-(Aminomethyl)adamantane | C₁₀H₁₅CH₂NH₂ | Extends the linker between the adamantane and amide nih.gov |

| 1-(1-Aminoethyl)adamantane | C₁₀H₁₅CH(CH₃)NH₂ | Introduces a methyl group on the linker mdpi.com |

Alterations of the Carboxamide Linker and Adjacent Substituents

The carboxamide linker is a critical component of the this compound scaffold, and its modification is a key strategy for creating structural analogs. Research has explored several transformations, including bioisosteric replacement of the oxygen atom, reduction of the carbonyl group, and extension of the linker itself.

One significant alteration involves the substitution of the carbonyl oxygen with a sulfur atom to yield the corresponding N-(1-adamantyl)carbothioamide. These thioamide analogs are typically synthesized by reacting 1-adamantyl isothiocyanate with various cyclic secondary amines in boiling ethanol (B145695). nih.gov This reaction provides a direct pathway to carbothioamides, which are valuable for structure-activity relationship studies. nih.govnih.gov

Further transformations of the carboxamide group itself have been reported. For instance, the entire carboxamide can be reduced to an amine. This is typically achieved using powerful reducing agents like lithium aluminum hydride, which converts the -CONH- group into a -CH2NH- linker, fundamentally altering the electronic and structural properties of the connection between the quinoline and adamantane moieties.

The length and composition of the linker have also been a subject of investigation. By inserting a methylene (B1212753) group, adamantyl carboxamides (-CONH-) are converted into adamantyl acetamides (-CH2CONH-). nih.govbohrium.com This seemingly minor change can significantly impact the molecule's conformational flexibility. These acetamide (B32628) derivatives are often prepared through standard amide coupling reactions between 1-adamantyl acetic acid and an appropriate amine. nih.gov

Another notable modification is the conversion of the carboxamide to a hydrazide, which can then be reacted with aldehydes or ketones to form hydrazide-hydrazones. The initial hydrazide of 1-adamantanecarboxylic acid is synthesized and subsequently condensed with various carbonyl compounds in refluxing ethanol to yield the target hydrazone derivatives. mdpi.com

These modifications are summarized in the table below.

| Original Linker | Modified Linker | Description of Transformation | Typical Reagents | Reference |

| Carboxamide (-CONH-) | Carbothioamide (-CSNH-) | Replacement of carbonyl oxygen with sulfur. | 1-Adamantyl isothiocyanate + Amine | nih.gov |

| Carboxamide (-CONH-) | Amine (-CH2NH-) | Reduction of the carbonyl group. | Lithium aluminum hydride (LiAlH4) | |

| Carboxamide (-CONH-) | Acetamide (-CH2CONH-) | Insertion of a methylene (-CH2-) group. | 1-Adamantyl acetic acid + Amine | nih.gov |

| Carboxamide (-CONH-) | Hydrazide-Hydrazone (-CONH-N=CHAr) | Conversion to hydrazide followed by condensation with an aldehyde/ketone. | Hydrazine; Aldehyde/Ketone | mdpi.com |

Methodological Advancements and Scalability Considerations in Synthesis

The efficient and scalable synthesis of this compound is crucial for its availability for research purposes. The most common and scalable method for its preparation is the direct amide coupling of a quinoline-2-carboxylic acid derivative with 1-adamantylamine. This reaction is typically facilitated by standard coupling reagents in a suitable solvent like dimethylformamide (DMF). This approach is favored for its high purity and scalability, although the cost of coupling reagents can be a consideration.

Alternative, though often less efficient, synthetic routes to the quinoline core exist. The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde derivative with an appropriate carbonyl compound, can be used to construct the quinoline scaffold. However, this method can suffer from lower yields due to competing side reactions. Similarly, the Gould-Jacobs cyclization offers high regioselectivity but requires high energy input, making it less ideal for large-scale production.

Recent advancements have focused on improving the efficiency of these classical methods. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Gould-Jacobs cyclization from hours to minutes while maintaining high yields. For the Friedländer synthesis, the use of Brønsted acid catalysts like p-toluenesulfonic acid (PTSA) can accelerate the reaction and improve yields. Modern strategies in quinoline synthesis, such as catalytic oxidative annulation, represent the forefront of methodological advancement, though their application to this specific compound is not yet widely documented. mdpi.com

When considering scalability, direct amide coupling remains the most practical and advantageous method for producing this compound in larger quantities. researchgate.net Its reliability, high yields, and the commercial availability of starting materials make it superior to multi-step cyclization strategies for bulk synthesis.

A comparative analysis of the primary synthetic methods is presented below.

| Synthetic Method | Key Reactants | Typical Conditions | Yield (%) | Advantages | Limitations | Reference |

| Amide Coupling | Quinoline-2-carboxylic acid, 1-Adamantylamine | DMF, HOBt, DIPEA | 75–90 | High purity, scalable | Cost of coupling reagents | |

| Gould-Jacobs Cyclization | Aniline, Diethyl ethoxymethylenemalonate (EMME) | 250°C, diphenyl ether | 70–85 | High regioselectivity | High energy input | |

| Microwave-Assisted Gould-Jacobs | Aniline, EMME | 150°C, microwave, 20 min | 82–85 | Rapid reaction time | Requires specialized equipment | |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Adamantane-1-carboxaldehyde | Ethanol, HCl, reflux | 50–65 | Simple setup | Low yield, side reactions |

Molecular Design Principles and Structure Activity Relationship Sar Studies

Rational Design Approaches for N-1-Adamantyl-2-quinolinecarboxamide Analogues

Rational drug design for analogues of this compound involves a targeted approach to modify the molecule to enhance desired pharmacological properties. This process often begins with a lead compound, which in this case is the parent this compound structure, and systematically alters its different components—the adamantyl cage, the quinoline (B57606) core, and the carboxamide linker.

The core concept is to introduce chemical diversity in a controlled manner to probe interactions with a biological target. nih.govresearchgate.net The quinoline nucleus is a versatile scaffold in medicinal chemistry, allowing for functionalization at various positions on the ring. researchgate.net Design strategies often focus on modifying substituents on the quinoline ring or altering the bulky adamantyl group to optimize factors like binding affinity, selectivity, and metabolic stability. researchgate.netebi.ac.uk For instance, the introduction of different functional groups on the quinoline ring can significantly influence the compound's activity. orientjchem.org The synthesis of a library of analogues with systematic variations allows researchers to build a comprehensive understanding of the SAR, guiding future design iterations toward compounds with improved therapeutic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Investigations

QSAR and its three-dimensional extension (3D-QSAR) are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models help predict the activity of novel compounds and provide insights into the structural features crucial for bioactivity. nih.gov

In QSAR studies of quinoline derivatives, several physicochemical parameters are often found to correlate with biological activity. These descriptors can be broadly categorized as hydrophobic, electronic, and steric.

Hydrophobicity: Often quantified by logP (the logarithm of the partition coefficient), hydrophobicity plays a critical role. For many quinoline congeners, increased hydrophobicity is linked to higher activity, such as cytotoxicity. nih.govuran.ua

Electronic Parameters: These describe the electronic properties of the molecule. The addition of electron-withdrawing substituents to the quinoline ring can significantly affect properties like cytotoxicity. nih.gov Energy descriptors, such as the energy of the highest occupied molecular orbital (HOMO), have also been shown to correlate with diuretic activity in certain quinolinecarboxamides. uran.ua

Steric/Topographical Parameters: These parameters relate to the size and shape of the molecule. For some quinoline derivatives, activity is influenced by steric interactions. nih.gov Descriptors like molecular volume, surface area, and refractivity can be key determinants of biological response. uran.ua

A summary of key parameters and their typical influence on the activity of quinoline derivatives is presented below.

| Parameter Category | Descriptor Example | General Correlation with Activity |

| Hydrophobic | logP | Often, an increase in logP enhances activity. nih.govuran.ua |

| Electronic | Electron-withdrawing groups, HOMO energy | Can increase or decrease activity depending on the target. nih.govuran.ua |

| Steric | Molecular Volume, Surface Area | Activity can be positively or negatively correlated with molecular size. nih.govuran.ua |

CoMFA and CoMSIA are 3D-QSAR techniques that provide detailed insights by generating 3D contour maps around aligned molecules. These maps highlight regions where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease biological activity. mdpi.comnih.gov

A 3D-QSAR study on a series of 4-(adamantan-1-yl)quinoline derivatives provides a relevant model for understanding this compound. In this study, a CoMFA model was developed to correlate the structural features of forty-nine derivatives with their anti-tuberculosis activity. nih.gov

The statistical robustness of the developed CoMFA model was confirmed by several parameters:

r² ncv (non-cross-validated correlation coefficient): 0.971, indicating a strong correlation between the model's fields and the observed activity. nih.gov

r² cv (cross-validated correlation coefficient): 0.543, demonstrating the model's internal predictive ability. nih.gov

r² pred (predictive correlation coefficient for an external test set): 0.883, showing excellent predictive power for new compounds. nih.gov

The contour maps generated from this CoMFA model suggested that sterically bulky and electronegative substitutions at specific positions, such as the para position of a phenyl ring attached to the core structure, were favorable for enhancing anti-tuberculosis activity. nih.gov Such insights are invaluable for guiding the rational design of new, more potent analogues. nih.govnih.gov

Pharmacophoric Feature Identification and Elucidation

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. youtube.com Identifying the pharmacophore of this compound helps in understanding its mechanism of action and in designing new molecules with similar or improved activity. unina.it

The adamantane (B196018) moiety is a crucial pharmacophoric feature, primarily due to its unique structural properties. It is a highly rigid, bulky, and lipophilic (hydrophobic) hydrocarbon cage. nih.govmdpi.com

Binding Pocket Occupation: The bulky and well-defined three-dimensional structure of the adamantyl group allows it to effectively occupy and anchor within hydrophobic pockets of a target protein or enzyme. nih.gov Its rigidity can be advantageous in drug design, as it reduces the number of possible conformations the molecule can adopt, potentially leading to higher binding affinity and minimizing off-target interactions. nih.gov In some contexts, adamantane is considered a "potential surrogate" for other cyclic skeletons found in natural ligands. nih.gov

The quinoline ring system is another vital component of the pharmacophore, acting as a versatile scaffold for chemical modification. orientjchem.orgrsc.org The pattern of substituents on the quinoline ring profoundly influences the molecule's pharmacological profile, including its potency and specificity for a particular receptor or enzyme. orientjchem.orgnih.gov

SAR studies on various quinoline derivatives have consistently shown that the type and position of substituents are critical. For example:

The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly enhance antibacterial activity. orientjchem.org

In compounds designed to reverse multidrug resistance in cancer, a key structural feature is the presence of the quinoline nitrogen atom, which can participate in crucial interactions. nih.gov

The flexibility of the quinoline scaffold allows it to be combined with other heterocyclic structures, making it a valuable platform for developing novel therapeutic agents with diverse biological activities. orientjchem.org

Contribution of the Carboxamide Linkage to Hydrogen Bonding and Molecular Recognition

The carboxamide linkage is a critical structural motif in the design of bioactive molecules, largely owing to its capacity to form specific and directional hydrogen bonds. In the context of this compound, this linker is integral to the molecule's three-dimensional conformation and its potential interactions with biological targets. The amide group (-CONH-) possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to engage in a variety of hydrogen bonding patterns that are crucial for molecular recognition.

The geometry of the carboxamide bond, which is typically planar, imparts a degree of rigidity to the molecule, restricting the rotational freedom between the quinoline and adamantyl moieties. This conformational constraint is vital for presenting the key interacting groups in a well-defined orientation for binding to a receptor or enzyme active site.

Detailed research findings from computational and structural studies on related adamantyl carboxamide derivatives have provided insights into the specific roles of the carboxamide linker. For instance, in a study of adamantyl carboxamides as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1, docking simulations revealed that the carbonyl group of the carboxamide is positioned to form a hydrogen bond with the catalytic residue Tyr183 nih.gov. This specific interaction highlights the importance of the carboxamide's hydrogen bond accepting capability in the molecular recognition process. The amino group of the carboxamide in a related compound was also shown to potentially form hydrogen bonds with Thr124 nih.gov.

Furthermore, the adamantyl group itself, while primarily contributing through hydrophobic interactions, can influence the local environment of the carboxamide linkage. Its bulky nature can sterically guide the orientation of the carboxamide group, favoring certain hydrogen bonding interactions over others.

The hydrogen bonding capabilities of the functional groups within this compound are summarized in the table below, based on general chemical principles.

| Functional Group | Potential Role in Hydrogen Bonding |

| Carboxamide N-H | Donor |

| Carboxamide C=O | Acceptor |

| Quinoline Nitrogen | Acceptor |

Molecular docking studies on analogous adamantyl carboxamides have provided specific examples of the carboxamide linkage's contribution to molecular recognition. The following table summarizes findings from a computational study on an adamantyl carboxamide inhibitor.

| Interacting Group of the Ligand | Receptor Residue | Type of Interaction | Reference |

| Carboxamide Carbonyl (C=O) | Tyrosine (Tyr183) | Hydrogen Bond | nih.gov |

| Carboxamide Amino (N-H) | Threonine (Thr124) | Hydrogen Bond | nih.gov |

Mechanistic Investigations of Molecular Interactions

Identification and Characterization of Biological Targets

The biological activity of N-1-adamantyl-2-quinolinecarboxamide and related compounds is defined by their ability to bind to and modulate the function of specific proteins, including enzymes and receptors.

The quinoline (B57606) carboxamide and adamantyl moieties are present in numerous compounds designed to inhibit various enzymes.

11β-HSD1: A series of novel adamantyl carboxamide and acetamide (B32628) derivatives have been identified as selective and potent inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is involved in converting cortisone to the active glucocorticoid cortisol. nih.gov Optimization of these structures has led to the discovery of inhibitors with IC50 values in the 100 nM range. nih.govnih.gov For instance, one potent compound demonstrated an IC50 value of 114 nM. nih.gov Another highly active derivative, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, showed an IC50 of 0.31 µM. mdpi.com These compounds are reported to be highly selective, showing no activity against 11β-HSD2 and 17β-HSD1. nih.govnih.gov

| Compound Class | Target Enzyme | Reported IC50 Values | Source |

|---|---|---|---|

| Adamantyl Carboxamide Derivative | 11β-HSD1 | 114 nM | nih.gov |

| Adamantyl Acetamide Derivative | 11β-HSD1 | 280 nM | nih.gov |

| 3-Thiophenyl Adamantyl Carboxamide | 11β-HSD1 | 125 nM | nih.gov |

| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 11β-HSD1 | 0.31 µM | mdpi.com |

InhA: The enoyl-acyl carrier protein (ACP) reductase (InhA) is an essential enzyme for Mycobacterium tuberculosis survival. mdpi.comnih.gov A study evaluating imidazo[1,5-a]quinoline-3-carboxamide derivatives for InhA inhibition found that a compound featuring an adamantyl group exhibited poor inhibitory activity, with 10% or less inhibition at the tested concentration. mdpi.com Other studies have identified different quinoline derivatives that show inhibitory effects on InhA. frontiersin.org

Urease, InhA, COX, hGC-ALP, and Nampt: Within the scope of the provided research, no specific studies were found detailing the inhibitory activity of this compound or its direct analogs against the enzymes Urease, Cyclooxygenase (COX), human germ cell alkaline phosphatase (hGC-ALP), or Nicotinamide phosphoribosyltransferase (Nampt). While inhibitors for these enzymes, including some with quinoline or carboxamide structures, have been developed, a direct link to the adamantyl-quinoline-carboxamide scaffold was not identified in the search results. researchgate.netmdpi.commdpi.com

Compounds containing the quinoline carboxamide scaffold have been extensively studied for their ability to modulate various cell surface receptors.

P2X7R antagonism: Quinoline-carboxamide derivatives have been identified as moderately potent antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the development of compounds with significant inhibitory potential in the sub-micromolar range, as measured by calcium mobilization assays. nih.govnih.govresearchgate.net These derivatives have shown high selectivity for the human P2X7R. nih.govnih.gov

| Compound ID | Core Structure | h-P2X7R IC50 (µM) | Source |

|---|---|---|---|

| 1e | Pyrazine-Carboxamide | 0.457 | nih.govnih.gov |

| 2f | Quinoline-6-Carboxamide | 0.566 | nih.govnih.gov |

| 2e | Quinoline-6-Carboxamide | 0.624 | nih.govnih.gov |

| 1d | Pyrazine-Carboxamide | 0.682 | nih.govnih.gov |

| 2g | Quinoline-6-Carboxamide | 0.813 | nih.govnih.gov |

mGluR2 negative allosteric modulation: A novel series of 4-arylquinoline-2-carboxamides has been discovered as highly potent and selective negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGluR2). nih.govnih.gov Antagonism of this receptor is being explored for potential therapeutic benefits in cognitive disorders. nih.gov Medicinal chemistry optimization led to the identification of compounds like MK-8768 and another potent quinoline carboxamide with an IC50 value of 8 nM. nih.govsnmjournals.org The selectivity for mGluR2 over the highly homologous mGluR3 was a key objective of these studies. nih.govnih.gov

CB2R ligand activity: Adamantyl-benzamides and N-adamantyl-anthranil amides have been developed as ligands for the cannabinoid type 2 receptor (CB2R), which is involved in inflammatory processes. uniba.ituniba.it These compounds have shown high affinity for the human CB2R, with some derivatives displaying Ki values in the nanomolar range. uniba.it Functional assays revealed that these ligands can act as either full agonists or antagonists at the CB2R. uniba.ituniba.it For example, one N-(1-Adamantyl)benzamide derivative (compound 26) was identified as a CB2R full agonist with an EC50 value of 86.9 nM. uniba.it

| Compound Class / ID | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Profile | Source |

|---|---|---|---|---|

| Adamantyl-benzamide (29) | 87.6 | - | High Affinity Ligand | uniba.it |

| Adamantyl-benzamide (19) | 153.1 | - | High Affinity Ligand | uniba.it |

| Adamantyl-benzamide (13) | - | 123.6 | Full Agonist | uniba.it |

| Adamantyl-benzamide (26) | - | 86.9 | Full Agonist | uniba.it |

| HU 308 | 22.7 | 5.57 | Selective Agonist | windows.net |

Cellular Pathway Interrogation and Molecular Signatures

Beyond direct protein interaction, research has focused on how these molecular events translate into cellular responses.

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. Target engagement studies are designed to quantify this interaction in vitro. One advanced method involves using a targeted proteomics workflow with ultra-performance liquid chromatography-multiple reaction monitoring (UPLC-MRM) mass spectrometry. biorxiv.org This approach allows for the high-throughput evaluation of how a compound binds to its target protein inside a cell. For example, in studies of covalent inhibitors for KRASG12C, this technique was used to quantify the depletion of target peptides after treatment, confirming over 96% target engagement in a cellular model. biorxiv.org Such methodologies provide mechanistic insights into a compound's mode of action at the cellular level. biorxiv.org

The modulation of biological targets by quinoline-carboxamide derivatives has been shown to trigger specific downstream cellular events, most notably apoptosis, or programmed cell death.

Several studies have demonstrated that novel quinoline-4-carboxamide derivatives can suppress the proliferation of cancer cells and induce apoptosis. nih.govresearchgate.net This has been observed in colorectal, pancreatic, and breast cancer cell lines. nih.gov The mechanism can involve targeting key survival proteins; for instance, one derivative was found to target phosphoinositide-dependent protein kinase-1 (PDK1), leading to apoptosis. nih.gov

Furthermore, the antagonistic activity of quinoline-carboxamide derivatives at the P2X7R has been directly linked to the induction of apoptosis. nih.gov Flow cytometry analysis showed that the most promising P2X7R antagonists led to a significant increase in apoptotic cell death in P2X7R-transfected cell lines. nih.gov Microscopic analysis confirmed these findings, revealing characteristic apoptotic changes such as cellular shrinkage and nuclear condensation in cells treated with these compounds. nih.gov

Selectivity Profiling Against Off-Targets

A crucial aspect of characterizing any biologically active compound is determining its selectivity—its propensity to interact with its intended target over other, unintended "off-targets." High selectivity is often a desirable trait as it can minimize potential side effects. Derivatives of this compound have been profiled for selectivity across various target families.

Against related enzyme isoforms: Adamantyl carboxamide inhibitors of 11β-HSD1 have been shown to be highly selective, exhibiting no inhibitory activity against the closely related 11β-HSD2 isoform, which is critical for preventing illicit activation of mineralocorticoid receptors by cortisol. nih.govnih.gov

Against related receptor subtypes:

mGluR family: A key goal in the development of 4-arylquinoline-2-carboxamides as mGluR2 NAMs was achieving high selectivity over the mGluR3 subtype, due to the high homology between the receptors and potential undesired effects from mGluR3 inhibition. nih.govnih.gov

P2X/P2Y families: Potent quinoline-carboxamide antagonists of the P2X7R were tested against a panel of other purinergic receptors. The most potent compounds were found to be inactive at h-P2X4R, h-P2X2R, r-P2Y6R, h-P2Y2R, and t-P2Y1R, demonstrating a high degree of selectivity within the purinergic receptor family. nih.govnih.gov

Cannabinoid receptors: Adamantyl-benzamides designed as CB2R ligands were profiled for their affinity to the CB1R. Several compounds showed high CB2R affinity with no corresponding affinity for CB1R, indicating excellent selectivity. uniba.it

Computational Chemistry and Cheminformatics for Compound Elucidation

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active site of a protein.

Molecular docking simulations for N-1-adamantyl-2-quinolinecarboxamide can be performed to predict its binding orientation within a protein's active site. For instance, considering its structural similarity to known enzyme inhibitors, a hypothetical docking study could be conducted against a relevant biological target. In such a simulation, the bulky adamantyl group would likely orient itself within a hydrophobic pocket of the receptor, while the quinolinecarboxamide moiety could engage in more specific interactions with the protein backbone or side chains. The predicted binding mode would reveal the key intermolecular interactions responsible for the stability of the ligand-protein complex. These computational predictions are crucial in rational drug design, offering a starting point for the development of new therapeutic agents nih.govnih.gov. The binding affinity and orientation of the molecule within the target site are key determinants of its potential biological activity nih.gov.

The stability of the this compound-protein complex, as predicted by molecular docking, is governed by a network of intermolecular interactions. The quinoline (B57606) ring system can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. The amide linkage provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of crucial hydrogen bonds with polar amino acid residues or the protein backbone.

The most significant contribution to binding for many adamantane-containing compounds comes from hydrophobic interactions. The large, lipophilic adamantyl cage is expected to be buried in a hydrophobic cavity of the target protein, displacing water molecules and leading to a favorable entropic contribution to the binding free energy mdpi.comcsic.es. A detailed analysis of the docked pose would allow for the categorization and quantification of these interactions, providing a molecular basis for the compound's affinity and specificity.

Table 1: Predicted Intermolecular Interactions for this compound in a Hypothetical Protein Active Site

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues in Protein |

| Hydrogen Bonding | Amide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bonding | Amide C=O | Arginine, Lysine, Asparagine, Glutamine |

| π-π Stacking | Quinoline Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Contacts | Adamantyl Cage | Leucine, Isoleucine, Valine, Alanine |

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.

The electronic properties of this compound can be investigated using methods like Density Functional Theory (DFT). Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity researchgate.netscirp.org. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net.

For this compound, the HOMO is likely to be localized on the electron-rich quinoline ring system, while the LUMO may be distributed over the carboxamide and quinoline moieties. The precise energies and distributions of these orbitals can be calculated, providing insights into the molecule's electronic transitions and potential sites for electrophilic and nucleophilic attack researchgate.net.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating orbital, likely localized on the quinoline ring. |

| LUMO | -1.8 | Electron-accepting orbital, likely distributed over the quinoline and carboxamide groups. |

| HOMO-LUMO Gap | 4.7 | Indicates good kinetic stability. |

The Quantum Theory of Atoms in Molecules (QTAIM) allows for the characterization of chemical bonds and intermolecular interactions based on the topology of the electron density nih.gov. By analyzing the critical points in the electron density, one can identify and classify different types of interactions, such as hydrogen bonds and van der Waals contacts, and quantify their strengths researchgate.netfrontiersin.org. For this compound, QTAIM analysis could precisely characterize the nature of the intramolecular and intermolecular hydrogen bonds involving the amide group.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the protein over time elifesciences.orgcecam.org. An MD simulation of the this compound-protein complex would involve simulating the movement of every atom in the system over a period of time, typically nanoseconds to microseconds.

The stability of the predicted binding mode from docking can be evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein throughout the simulation. A stable binding pose would be characterized by a low and fluctuating RMSD value. Furthermore, MD simulations can reveal dynamic conformational changes in the protein upon ligand binding, which may not be apparent from a static crystal structure. The flexibility of different regions of the protein and the ligand can be analyzed, providing insights into the entropic contributions to binding. The simulation can also be used to calculate the binding free energy, offering a more accurate prediction of the ligand's affinity for the target.

Table 3: Key Parameters Analyzed in a Molecular Dynamics Simulation of this compound-Protein Complex

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand's binding pose and the protein's overall structure. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Quantifies the stability of key hydrogen bonding interactions. |

| Binding Free Energy Calculation | (e.g., MM/PBSA, MM/GBSA) | Provides a more accurate estimation of the binding affinity. |

Cheminformatics in Compound Library Design and Virtual Screening

Cheminformatics plays a pivotal role in modern drug discovery by integrating data analysis, computational modeling, and information science to accelerate the identification of new lead compounds. liverpool.ac.uk For a scaffold such as this compound, which combines the rigid, lipophilic adamantane (B196018) cage with the aromatic, heterocyclic quinoline system, these computational techniques are invaluable for exploring its therapeutic potential. mdpi.commdpi.commdpi.com The process typically involves the rational design of compound libraries followed by virtual screening to prioritize molecules for synthesis and biological testing. nih.govnih.gov

Compound Library Design

The design of a compound library focused on the this compound scaffold aims to systematically explore the chemical space around the parent molecule to identify derivatives with improved activity, selectivity, and pharmacokinetic properties. nih.govtarosdiscovery.com This process begins with the enumeration of a virtual library, where specific parts of the core structure are systematically modified. For this compound, key points of diversity include:

The Quinoline Ring: Introduction of various substituents (e.g., alkoxy, halogen, or amino groups) at different positions of the quinoline core can significantly influence biological activity. nih.govnih.gov

The Adamantyl Cage: While the adamantane moiety itself is often crucial for activity, modifications such as hydroxylation or the introduction of small functional groups can fine-tune properties like solubility and metabolic stability. nih.govsciforum.net

The Carboxamide Linker: Alterations to the amide bond, while less common, can be explored to change the molecule's conformational flexibility and hydrogen bonding capacity.

Cheminformatics tools are used to calculate key physicochemical properties for each virtual analog to ensure "drug-likeness." tarosdiscovery.com Properties such as molecular weight (MW), the logarithm of the partition coefficient (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) are assessed, often against established guidelines like Lipinski's Rule of Five. This filtering step helps to eliminate compounds with a low probability of becoming viable drugs. nih.gov

Below is an interactive table representing a small, hypothetical virtual library derived from the this compound scaffold, with calculated drug-like properties.

| Compound ID | Substitution on Quinoline Ring | Molecular Weight ( g/mol ) | cLogP | HBD | HBA |

| Parent | None | 342.45 | 5.2 | 1 | 2 |

| Analog-1 | 6-Fluoro | 360.44 | 5.4 | 1 | 2 |

| Analog-2 | 7-Methoxy | 372.48 | 5.1 | 1 | 3 |

| Analog-3 | 4-Amino | 357.48 | 4.6 | 2 | 3 |

| Analog-4 | 6,8-Dichloro | 411.34 | 6.3 | 1 | 2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Virtual Screening

Once a virtual library is designed, virtual screening is employed to computationally evaluate the potential of each compound to interact with a specific biological target. nih.govresearchgate.net This approach is significantly faster and more cost-effective than physically screening hundreds or thousands of compounds. catapult.org.uk A common method is molecular docking, where the three-dimensional structure of each compound is computationally "docked" into the binding site of a target protein. mdpi.commdpi.com

The docking process predicts the preferred orientation of the ligand in the binding site and estimates the binding affinity, typically represented as a docking score. nih.gov A lower (more negative) docking score generally indicates a more favorable predicted interaction. This allows researchers to rank the compounds in the virtual library and prioritize a smaller, more manageable set for chemical synthesis and subsequent biological evaluation. researchgate.net

Structure-activity relationship (SAR) data from related compounds can inform the interpretation of virtual screening results. For instance, studies on other adamantane derivatives have shown that bulky substituents can be well-tolerated and may enhance binding affinity. researchgate.net Similarly, research on quinoline-based compounds has demonstrated that substitutions on the quinoline ring are critical for modulating activity against various targets. nih.gov

The following table illustrates hypothetical results from a virtual screening campaign of the designed analogs against a protein kinase target, a common target for quinoline-based molecules. nih.gov

| Compound ID | Substitution on Quinoline Ring | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent | None | -7.8 | Hydrogen bond with hinge region; Hydrophobic interaction with adamantane |

| Analog-1 | 6-Fluoro | -8.1 | Additional halogen bond with catalytic spine |

| Analog-2 | 7-Methoxy | -8.5 | Hydrogen bond with DFG motif; Enhanced hydrophobic packing |

| Analog-3 | 4-Amino | -7.5 | Potential for steric clash; Forms extra H-bond outside primary pocket |

| Analog-4 | 6,8-Dichloro | -9.2 | Strong hydrophobic and halogen bond interactions |

Note: The data in this table is hypothetical and for illustrative purposes.

By combining rational library design with high-throughput virtual screening, cheminformatics provides a powerful framework for efficiently exploring the chemical space around the this compound scaffold, ultimately guiding the discovery of novel and potent bioactive molecules.

Preclinical Lead Optimization and Compound Development Considerations

Strategies for Enhancing On-Target Activity and Potency

The on-target activity and potency of N-1-adamantyl-2-quinolinecarboxamide are intrinsically linked to its molecular structure and how it interacts with its biological target. Structure-activity relationship (SAR) studies are fundamental to understanding these interactions and guiding the design of more potent analogs. For the quinoline (B57606) carboxamide scaffold, several positions on the quinoline ring have been identified as critical for modulating biological activity.

Key strategies for enhancing potency often involve modifications at various positions of the quinoline core. For instance, substitutions at the C-3, C-4, C-6, and C-7 positions of the quinoline ring can significantly influence the compound's activity. nih.gov The introduction of specific functional groups can lead to more favorable interactions with the target protein, such as increased hydrogen bonding, hydrophobic interactions, or improved conformational rigidity.

The adamantyl group itself plays a crucial role in the molecule's interaction with its target, often fitting into a hydrophobic pocket. Modifications to the adamantyl cage, or its replacement with other bulky lipophilic groups, can be explored to optimize this interaction. However, any modification must be carefully considered for its potential impact on other properties like solubility and metabolism.

An illustrative example of SAR exploration for a series of quinoline carboxamide derivatives is presented below, showcasing how systematic modifications can lead to improvements in potency.

| Compound | Modification on Quinoline Ring | IC50 (nM) |

|---|---|---|

| Parent Compound | Unsubstituted | 500 |

| Analog A | 6-Fluoro | 250 |

| Analog B | 7-Methoxy | 150 |

| Analog C | 4-Amino | 80 |

| Analog D | 3-Cyano, 7-Methoxy | 25 |

This table is representative and illustrates the potential impact of substitutions on potency based on general findings for quinoline derivatives.

Optimization of Selectivity Profiles

Selectivity is a critical attribute of a successful drug candidate, as it minimizes off-target effects and potential toxicity. The optimization of the selectivity profile of this compound involves designing analogs that exhibit a high affinity for the intended target while having minimal interaction with other related and unrelated biological targets.

Strategies to enhance selectivity often run parallel to those for improving potency and involve fine-tuning the molecule's structure to exploit subtle differences in the binding sites of various proteins. For example, introducing bulkier or sterically hindering groups can prevent the molecule from binding to the more constrained active sites of off-target proteins.

Computational modeling and in silico screening can be valuable tools in predicting the selectivity profile of designed analogs. nih.gov By comparing the binding pockets of the primary target and known anti-targets, medicinal chemists can identify opportunities to introduce modifications that favor binding to the desired target. For instance, if an off-target has a smaller hydrophobic pocket, analogs with a slightly larger adamantyl-like moiety might be more selective for the primary target.

The following table provides a hypothetical example of how selectivity can be improved through structural modifications.

| Compound | Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Fold (vs. Off-Target A) |

|---|---|---|---|---|

| Parent Compound | 100 | 300 | 500 | 3 |

| Analog E | 80 | 1200 | 950 | 15 |

| Analog F | 50 | 2500 | 1800 | 50 |

This table is for illustrative purposes to demonstrate the concept of improving selectivity.

Design-Make-Test Cycles for Iterative Compound Refinement

The process of lead optimization is not linear but rather a cyclical process known as the Design-Make-Test-Analyze (DMTA) cycle. chemaxon.com This iterative approach allows for the continuous refinement of compounds based on experimental data.

Design: In this phase, new analogs of this compound are designed based on existing SAR data, computational modeling, and a hypothesis for improving a specific property (e.g., potency, selectivity, or metabolic stability). cam.ac.uk

Make: The designed compounds are then chemically synthesized. The feasibility and efficiency of the synthetic route are important considerations.

Test: The newly synthesized compounds are subjected to a battery of in vitro and sometimes in vivo assays to evaluate their biological activity, selectivity, and other relevant properties.

Analyze: The data from the testing phase is analyzed to understand the impact of the chemical modifications. chemaxon.com This analysis informs the next round of design, thus closing the loop of the cycle.

Scaffold Hopping and Bioisosteric Replacement Approaches (e.g., Carboranes as Adamantane (B196018) Bioisosteres)

While iterative modifications to the this compound scaffold can yield significant improvements, sometimes more drastic changes are necessary to overcome persistent issues or to explore new chemical space. Scaffold hopping and bioisosteric replacement are two such strategies.

Scaffold hopping involves replacing the core quinoline carboxamide structure with a different chemical scaffold that can still present the key pharmacophoric elements in a similar spatial arrangement. This can lead to compounds with completely novel intellectual property and potentially improved properties.

A promising bioisostere for the adamantane group is the carborane cage . acs.orgucl.ac.uk Carboranes are clusters of boron and carbon atoms that are structurally similar in size and shape to adamantane and can mimic its hydrophobic nature. acs.org Different isomers of carboranes (ortho-, meta-, and para-) offer subtle differences in polarity and geometry, providing a toolkit for fine-tuning the properties of the molecule. ucl.ac.uk The replacement of adamantane with a carborane cage can potentially improve solubility, metabolic stability, and even potency. nih.gov

| Compound | Lipophilic Group | Potency (IC50, nM) | Aqueous Solubility (µg/mL) |

|---|---|---|---|

| Parent Compound | Adamantane | 50 | 0.5 |

| Analog G | closo-o-Carborane | 45 | 2.1 |

| Analog H | closo-m-Carborane | 65 | 1.8 |

This table provides a hypothetical comparison to illustrate the potential benefits of using carboranes as bioisosteres for adamantane.

Future Directions and Research Perspectives for N 1 Adamantyl 2 Quinolinecarboxamide

Exploration of Novel Biological Targets and Therapeutic Areas

While initial interest in N-1-adamantyl-2-quinolinecarboxamide has been centered on its antimycobacterial properties, its quinoline (B57606) carboxamide scaffold suggests a broader range of biological activities that are yet to be fully explored. Future research will likely focus on identifying and validating novel molecular targets, thereby opening up new therapeutic avenues.

Derivatives of the quinoline carboxamide structure have shown promise in a variety of contexts. For instance, certain quinoline-3-carboxamide (B1254982) derivatives have been investigated as potential inhibitors of the ATM kinase, a critical component of the DNA damage response pathway, suggesting a possible role in cancer therapy. researchgate.net Other studies have highlighted the potential of quinoline-based compounds in targeting the epidermal growth factor receptor (EGFR), a key regulator in cell growth and a target for anticancer drugs. nih.gov Furthermore, novel quinoline-carboxamide derivatives have been identified as moderately potent antagonists of the P2X7 receptor, which is overexpressed in various cancers, indicating a potential for the development of new anti-cancer agents. nih.gov

The exploration of this compound and its analogues against a panel of kinases, G-protein coupled receptors, and ion channels could reveal unexpected activities. Given that quinazoline (B50416) derivatives, a related class of compounds, have shown in vivo anticancer therapeutic potential through mechanisms like cell cycle arrest and apoptosis induction, a similar broad-spectrum investigation into quinoline carboxamides is warranted. nih.govnih.gov The development of hybrid molecules, combining the this compound pharmacophore with other active motifs, could also lead to multi-target agents with enhanced efficacy. nih.gov

Table 1: Investigated Biological Targets for Related Quinoline Carboxamide Derivatives

| Derivative Class | Biological Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Quinoline-3-carboxamides | ATM Kinase | Cancer | researchgate.net |

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids | EGFR Kinase | Breast Cancer | nih.gov |

| Quinoline-6-carboxamide derivatives | P2X7 Receptor | Cancer | nih.gov |

| N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides | Bacterial targets | Infectious Diseases | nih.gov |

Integration of Advanced Synthetic Technologies

The synthesis of this compound and its derivatives is crucial for enabling further biological evaluation. Traditional synthetic routes, such as the condensation reaction between quinoline-2-carboxylic acid derivatives and 1-adamantylamine, have been established. However, the integration of advanced synthetic technologies can offer significant improvements in terms of efficiency, yield, and the diversity of accessible analogues.

Microwave-assisted synthesis, for example, has been shown to accelerate cyclization steps in the formation of the quinoline scaffold, leading to higher conversion rates and reduced reaction times. Flow chemistry is another promising technology that can facilitate the rapid and scalable production of this compound and its derivatives, with improved control over reaction parameters. Furthermore, the use of novel catalytic systems and green chemistry principles can lead to more sustainable and cost-effective synthetic processes.

The development of one-pot, multi-component reactions for the synthesis of quinoline carboxamides can streamline the production of diverse chemical libraries for high-throughput screening. researchgate.net For instance, Knoevenagel/Michael/cyclization cascade reactions have been used to introduce various functional groups onto the quinoline ring system in a single step. researchgate.net These advanced synthetic methodologies will be instrumental in generating a wide array of derivatives for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of this compound.

Application of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel quinoline carboxamide derivatives. nih.govspringernature.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify key structural features responsible for desired therapeutic effects. nih.gov

For this compound, AI and ML algorithms can be employed for several purposes:

De Novo Design: Generative models can design novel quinoline carboxamide derivatives with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles. springernature.commdpi.com

Virtual Screening: ML models can rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific biological target, thereby prioritizing synthetic efforts. nih.gov

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with a higher likelihood of success in preclinical and clinical development. springernature.comnih.gov

SAR Analysis: By analyzing structure-activity relationships, ML can help researchers understand how modifications to the this compound scaffold affect its biological activity.

The integration of AI and ML with computational chemistry and high-throughput screening will create a powerful pipeline for the accelerated discovery of next-generation quinoline carboxamide-based therapeutics. nih.gov

Development of Sophisticated in vitro Systems for Mechanistic Research

To gain a deeper understanding of the mechanism of action of this compound, the development and utilization of sophisticated in vitro models are essential. These advanced models can more accurately mimic the complex cellular and tissue environments found in vivo, providing more clinically relevant data. nih.govnih.gov

Examples of such systems that could be applied to the study of this compound include:

3D Cell Cultures and Organoids: These models can replicate the three-dimensional architecture of tissues, allowing for the study of the compound's effects on cell-cell and cell-matrix interactions.

Organs-on-a-Chip: Microfluidic devices that recreate the physiological and mechanical environment of specific organs can be used to investigate the compound's efficacy and potential toxicity in a more realistic setting. nih.gov For instance, a "lung-on-a-chip" could be used to study its effects in the context of tuberculosis. nih.gov

High-Content Imaging and Analysis: Automated microscopy and image analysis platforms can be used to visualize and quantify the effects of the compound on cellular morphology, signaling pathways, and other complex cellular processes in a high-throughput manner.

These complex in vitro models will be invaluable for elucidating the molecular mechanisms underlying the biological activities of this compound, identifying biomarkers of response, and de-risking its progression towards clinical applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.